molecular formula C12H16O2S B7815728 Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate

Cat. No.: B7815728
M. Wt: 224.32 g/mol
InChI Key: DHPCJXPYGBAYCS-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a sulfanyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate typically involves the reaction of 2,5-dimethylthiophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

2,5-dimethylthiophenol+ethyl bromoacetateK2CO3/acetoneEthyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate\text{2,5-dimethylthiophenol} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3/\text{acetone}} \text{this compound} 2,5-dimethylthiophenol+ethyl bromoacetateK2​CO3​/acetone​Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, ethers

Scientific Research Applications

Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(2,5-dimethylphenyl)sulfanyl]propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-[(2,5-dimethylphenyl)sulfanyl]acetate: Similar structure but with a methyl ester group.

    Ethyl 2-[(2,4-dimethylphenyl)sulfanyl]acetate: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ester and a sulfanyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,5-dimethylphenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-4-14-12(13)8-15-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPCJXPYGBAYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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